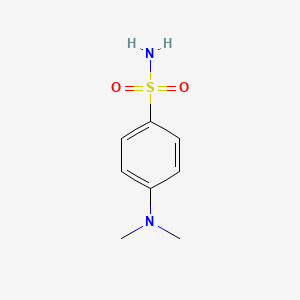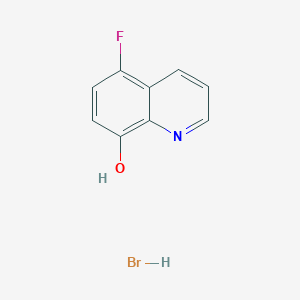![molecular formula C19H17N5O2 B2440130 N-(p-tolil)-2-(1-metil-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-il)acetamida CAS No. 1358274-94-8](/img/structure/B2440130.png)
N-(p-tolil)-2-(1-metil-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-il)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(p-tolyl)acetamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These derivatives have been studied for their potential as c-Met kinase inhibitors and DNA intercalators . They have shown promising results in anti-tumor activity against various cancer cell lines .
Synthesis Analysis
The synthesis of these compounds involves designing and evaluating their IC50 values against cancer cell lines . The structures of the synthesized compounds were determined using 1H NMR, 13C NMR, and HRMS .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a [1,2,4]triazolo[4,3-a]quinoxaline core . This core is modified with various moieties to create different derivatives .
Chemical Reactions Analysis
The chemical reactions involved in the creation of these compounds primarily involve the design and synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives . These reactions have been evaluated for their effectiveness against cancer cell lines .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are primarily determined by their molecular structure . Further studies are needed to fully understand these properties.
Aplicaciones Científicas De Investigación
¡Claro! Aquí hay un análisis exhaustivo de las aplicaciones de investigación científica de “N-(p-tolil)-2-(1-metil-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-il)acetamida” en varios campos:
Agentes Anticancerígenos
Este compuesto ha demostrado potencial como agente anticancerígeno debido a su capacidad de intercalarse con el ADN. Estudios han demostrado su eficacia contra varias líneas celulares cancerosas, incluyendo HepG2, HCT-116 y MCF-7 . Los estudios de acoplamiento molecular indican que se une de forma efectiva al sitio activo del ADN, lo que podría inhibir la proliferación de células cancerosas.
Inhibición de Quinasa
La investigación ha explorado derivados de este compuesto como posibles inhibidores de quinasa, particularmente dirigidos a la quinasa c-Met . Los inhibidores de quinasa son cruciales en el tratamiento del cáncer, ya que pueden bloquear las señales que promueven el crecimiento tumoral. Los derivados del compuesto han mostrado resultados prometedores en la inhibición de la quinasa c-Met a concentraciones nanomolares, lo que sugiere su potencial en terapias contra el cáncer dirigidas.
Agentes Antiinflamatorios
El compuesto se ha investigado por sus propiedades antiinflamatorias. Se han sintetizado y evaluado derivados de su efecto sobre células RAW264.7, un tipo de línea celular de macrófagos . Estos estudios sugieren que el compuesto puede reducir la inflamación, convirtiéndolo en un candidato para desarrollar nuevos fármacos antiinflamatorios.
Inhibición Enzimática
El compuesto también se ha estudiado por su capacidad para inhibir varias enzimas. Los inhibidores enzimáticos son valiosos en el tratamiento de una gama de enfermedades, desde trastornos metabólicos hasta infecciones. La estructura del compuesto permite modificaciones que pueden mejorar su especificidad y potencia como inhibidor enzimático.
Estas aplicaciones resaltan la versatilidad y el potencial de “this compound” en varios campos de investigación científica. Cada aplicación abre nuevas vías para desarrollar tratamientos y terapias innovadoras.
Si tienes alguna pregunta específica o necesitas más detalles sobre alguna de estas aplicaciones, no dudes en preguntar!
Mecanismo De Acción
Target of Action
The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix . This interaction with DNA is a common mechanism of action for many anticancer agents .
Mode of Action
The compound interacts with its target, DNA, through a process known as intercalation . Intercalation involves the insertion of the compound between the base pairs of the DNA helix, which can disrupt the normal functioning of the DNA and inhibit the replication and transcription processes . This disruption can lead to cell death, particularly in rapidly dividing cells such as cancer cells .
Biochemical Pathways
The intercalation into dna can disrupt a variety of cellular processes, including dna replication and transcription . This disruption can lead to cell cycle arrest and apoptosis, or programmed cell death .
Pharmacokinetics
The compound’s ability to intercalate dna suggests that it may be able to penetrate cell membranes and reach the cell nucleus
Result of Action
The result of the compound’s action is the disruption of normal cellular processes, leading to cell cycle arrest and apoptosis . This can result in the death of cancer cells, making the compound a potential anticancer agent .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and its ability to interact with DNA . Additionally, the presence of other molecules in the cell can influence the compound’s efficacy
Direcciones Futuras
Propiedades
IUPAC Name |
2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O2/c1-12-7-9-14(10-8-12)20-17(25)11-23-15-5-3-4-6-16(15)24-13(2)21-22-18(24)19(23)26/h3-10H,11H2,1-2H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDSSAUSODMHNOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3N4C(=NN=C4C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Chlorophenyl)-[3-(2-hydroxyphenyl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B2440048.png)
![2-{8,9-dimethoxy-2-methyl-5-oxo-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-6-yl}-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2440049.png)
![tert-butyl 2-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-3-carboxylate](/img/structure/B2440052.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2440059.png)
![4-(4-fluorobenzyl)-1-(3-morpholin-4-yl-3-oxopropyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2440062.png)
![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2440063.png)

![(E)-4-(Dimethylamino)-N-[(2,3-dimethyl-1H-indol-5-yl)methyl]but-2-enamide](/img/structure/B2440066.png)

![(Z)-N'-[(4-chlorophenyl)methoxy]pyridine-4-carboximidamide hydrochloride](/img/structure/B2440070.png)
